molecular formula C9H12N4OS2 B14749377 Theophylline, 8-ethylthio-6-thio- CAS No. 4791-35-9

Theophylline, 8-ethylthio-6-thio-

Cat. No.: B14749377
CAS No.: 4791-35-9
M. Wt: 256.4 g/mol
InChI Key: NNACXOPYOMXSRW-UHFFFAOYSA-N
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Description

Theophylline, 8-ethylthio-6-thio-, is a chemical compound with the molecular formula C9H12N4OS2 . It is a derivative of theophylline, a well-known xanthine alkaloid, modified with sulfur-containing groups at the 6- and 8-positions of the purine ring system. This structural class of 8-thio-theophylline derivatives is of significant interest in bioinorganic and coordination chemistry research. Studies indicate that such compounds can act as versatile ligands for metal ions, including palladium, forming complexes through interactions at the sulfur and nitrogen atoms . These metal complexes are valuable for investigating rare carbon-metal bonds in purine systems, which can provide insights into metal-nucleic acid interactions and the development of new catalytic or materials chemistry platforms . Researchers utilize this compound solely for laboratory investigation. It is strictly For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

4791-35-9

Molecular Formula

C9H12N4OS2

Molecular Weight

256.4 g/mol

IUPAC Name

8-ethylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C9H12N4OS2/c1-4-16-8-10-5-6(11-8)12(2)9(14)13(3)7(5)15/h4H2,1-3H3,(H,10,11)

InChI Key

NNACXOPYOMXSRW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-ethylthio-6-thio-, involves several steps. One common method includes the reaction of theophylline with ethylthiol and sulfur under controlled conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures. The process involves the substitution of hydrogen atoms in the theophylline molecule with ethylthio and thio groups .

Industrial Production Methods

Industrial production of Theophylline, 8-ethylthio-6-thio-, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-ethylthio-6-thio-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of Theophylline, 8-ethylthio-6-thio-. These products have distinct chemical and pharmacological properties, making them valuable in research and development .

Scientific Research Applications

Theophylline, 8-ethylthio-6-thio-, has a wide range of scientific research applications:

Mechanism of Action

Theophylline, 8-ethylthio-6-thio-, exerts its effects through several mechanisms:

    Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP in cells.

    Adenosine Receptor Blockade: The compound blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.

    Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 8-ethylthio-6-thio-theophylline with its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Solubility Pharmacological Notes
Theophylline, 8-ethylthio-6-thio- Ethylthio C₉H₁₂N₄OS₂ 272.35 Limited aqueous solubility* No direct data; inferred bioactivity
Theophylline, 8-butylthio-6-thio- (CAS 6493-29-4) Butylthio C₁₁H₁₆N₄OS₂ 284.40 Moderate lipophilicity Studied for receptor binding affinity
Theophylline, 8-isobutylthio-6-thio- Isobutylthio C₁₁H₁₆N₄OS₂ 284.40 Enhanced metabolic stability Potential anticancer applications
Theophylline, 8-(2-pyrrolidinoethyl)thio-6-thio- (CAS 6559-86-0) Pyrrolidinoethylthio C₁₃H₁₉N₅OS₂ 325.45 High polarity due to amine group Explored for CNS-targeted therapies
8-Tert-butyltheophylline Tert-butyl C₁₁H₁₆N₄O₂ 252.28 High solubility in organic solvents 60–90% conversion in cancer cell studies

*Inferred from insolubility of 8-ethyl-substituted xanthines in aqueous solutions .

Substituent Effects on Bioactivity

  • Ethylthio vs. Butylthio/Isobutylthio: The ethylthio group in 8-ethylthio-6-thio-theophylline may limit solubility compared to longer-chain analogs like 8-butylthio-6-thio- (CAS 6493-29-4) . In vitro studies on 8-tert-butyltheophylline demonstrated 60–90% efficacy in cancer cell line assays, suggesting bulky substituents enhance receptor interactions .
  • Thione (S) vs.
  • Aminoalkylthio Derivatives: Compounds like 8-(2-pyrrolidinoethyl)thio-6-thio-theophylline (CAS 6559-86-0) exhibit enhanced polarity due to the pyrrolidine group, making them candidates for CNS disorders .

Pharmacological Implications

  • Anticancer Potential: 8-Substituted thio-theophyllines are hypothesized to inhibit adenosine receptors (A₁/A₂A), which are overexpressed in tumors. For example, 8-tert-butyltheophylline showed significant cytotoxicity in cancer models .
  • Anti-inflammatory and Bronchodilatory Effects :
    • Thio substitutions at position 6 may mimic the bronchodilatory activity of theophylline but with reduced side effects due to altered metabolism .

Q & A

Q. What steps ensure reproducibility in synthesizing and testing 8-ethylthio-6-thio-theophylline?

  • Methodological Answer : Publish detailed protocols in open-access repositories (e.g., Protocols.io ). Specify reagent lot numbers, equipment calibration records, and environmental conditions. Share raw data and code via platforms like GitHub or Zenodo. Invite independent labs to replicate key findings .

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